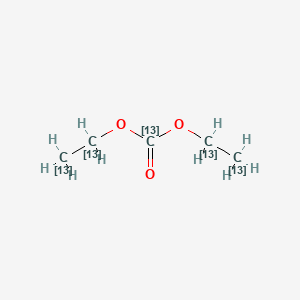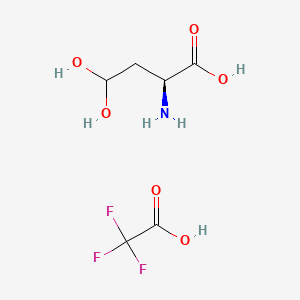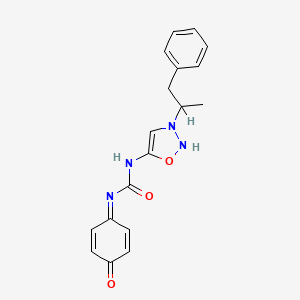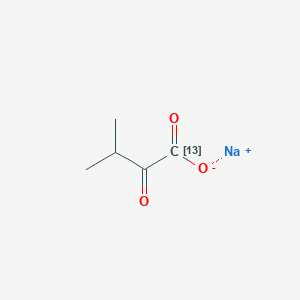
(3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate” is a chemical compound with the molecular formula C11H22N2O2 . It has a molecular weight of 214.31 . The compound is typically stored at room temperature and in an inert atmosphere .
Molecular Structure Analysis
The molecular structure of “(3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate” consists of a piperazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The piperazine ring is substituted at the 3 and 5 positions with methyl groups. Additionally, a tert-butyl carboxylate group is attached to one of the nitrogen atoms of the piperazine ring .
Physical And Chemical Properties Analysis
“(3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate” is a white to yellow solid or liquid .
Wissenschaftliche Forschungsanwendungen
Catalysis and Synthetic Applications
Catalytic and synthetic applications of similar compounds have been extensively studied, focusing on their use in creating efficient and selective catalytic processes. For instance, catalytic non-enzymatic kinetic resolution processes have utilized tert-butyl derivatives to achieve high enantioselectivity and yield in the synthesis of chiral compounds. This approach is critical in asymmetric organic synthesis, where the goal is to produce enantiomerically pure compounds from racemic mixtures (Pellissier, 2011).
Environmental Applications
In the context of environmental science, derivatives of tert-butyl and piperazine compounds have been investigated for their potential in treating pollution and in the development of green chemistry applications. Studies have explored the environmental behavior and fate of methyl tert-butyl ether (MTBE), highlighting the challenges and strategies for mitigating pollution associated with ether compounds in water sources (Squillace et al., 1997).
Pharmaceutical and Biomedical Research
In pharmaceutical research, the focus has been on understanding the biological activities of piperazine and tert-butyl derivatives. Compounds such as cariprazine demonstrate the importance of structural modifications in achieving specific biological effects, particularly in the development of new psychiatric medications (Calabrese et al., 2019). Furthermore, the synthesis of complex molecules like vandetanib, which involves tert-butyl piperidine-1-carboxylate intermediates, showcases the utility of these compounds in creating targeted therapies for diseases such as cancer (Mi, 2015).
Material Science and Engineering
In materials science, the applications of tert-butyl and piperazine derivatives extend to the development of advanced materials and membranes. For instance, polymer membranes incorporating such derivatives have been applied in the separation of fuel additives, demonstrating their potential in enhancing energy efficiency and environmental sustainability (Pulyalina et al., 2020).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed (H302). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264). If swallowed, call a poison center or doctor if you feel unwell (P301+P312). Rinse mouth (P330). Dispose of contents/container to an approved waste disposal plant (P501) .
Eigenschaften
IUPAC Name |
tert-butyl (3R,5R)-3,5-dimethylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-6-13(7-9(2)12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3/t8-,9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZXPHIQZUYMOR-RKDXNWHRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H](N1)C)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680192 |
Source


|
| Record name | tert-Butyl (3R,5R)-3,5-dimethylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
438049-91-3 |
Source


|
| Record name | tert-Butyl (3R,5R)-3,5-dimethylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4R)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-4-(2-methylpropyl)pyrrolidin-2-one](/img/structure/B566047.png)



![N-Hydroxy-2-methyl-5-[(5-methyl-2-phenyl-4-oxazolyl)methyl]-1,3-dioxane-2-carboxamide](/img/structure/B566053.png)
![(3,10-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-9-yl) 3-fluorobenzenesulfonate](/img/structure/B566054.png)
![4-Hydroxy-2-[(E)-2-(4-methoxyphenyl)ethenyl]-2,3-dihydropyran-6-one](/img/structure/B566058.png)



![3-[2-[(4-fluorophenyl)methylamino]-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid](/img/structure/B566067.png)
